1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione
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Overview
Description
1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine-2,5-dione core structure with a 3-methoxybenzoyl group attached via an ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione typically involves the esterification of pyrrolidine-2,5-dione with 3-methoxybenzoic acid. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester linkage can be reduced to yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.
Major Products:
Oxidation: Formation of 3-hydroxybenzoyl derivatives.
Reduction: Formation of 3-methoxybenzyl alcohol derivatives.
Substitution: Formation of various substituted benzoyl derivatives depending on the substituent used.
Scientific Research Applications
1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Shares the core structure but lacks the 3-methoxybenzoyl group.
3-Methoxybenzoic acid: Contains the methoxybenzoyl moiety but lacks the pyrrolidine-2,5-dione core.
N-Substituted pyrrolidine-2,5-diones: Variants with different substituents on the nitrogen atom.
Uniqueness: 1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione is unique due to the combination of the pyrrolidine-2,5-dione core and the 3-methoxybenzoyl group. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-17-9-4-2-3-8(7-9)12(16)18-13-10(14)5-6-11(13)15/h2-4,7H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQSFFXAFRBIFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551963 |
Source
|
Record name | 1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20551963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68388-07-8 |
Source
|
Record name | 1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20551963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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